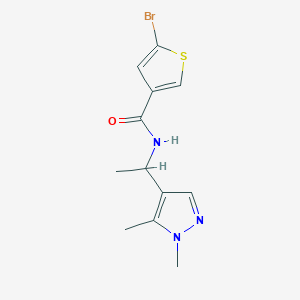

5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide

Description

This compound features a thiophene core substituted with a bromine atom at position 5 and a carboxamide group at position 3. The carboxamide is linked to a 1,5-dimethyl-1H-pyrazole moiety via an ethyl spacer. Its molecular formula is C₁₂H₁₄BrN₃OS (molecular weight ≈ 328 g/mol).

Properties

Molecular Formula |

C12H14BrN3OS |

|---|---|

Molecular Weight |

328.23 g/mol |

IUPAC Name |

5-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]thiophene-3-carboxamide |

InChI |

InChI=1S/C12H14BrN3OS/c1-7(10-5-14-16(3)8(10)2)15-12(17)9-4-11(13)18-6-9/h4-7H,1-3H3,(H,15,17) |

InChI Key |

ZQVOFOOIMLCSNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C(C)NC(=O)C2=CSC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, alkoxides

Major Products

Oxidation: Oxidized thiophene derivatives

Reduction: Reduced carboxamide derivatives

Substitution: Substituted thiophene derivatives

Scientific Research Applications

5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiophene and pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following compounds share core heterocyclic motifs (thiophene, pyrazole, or pyrimidine) and functional groups (carboxamide, bromine):

Key Observations:

- Substitution Patterns : The target compound’s bromine on thiophene (position 5) contrasts with 4k’s bromine at thiophene-2 and 2w’s bromine at pyrazole-3. Positional differences influence electronic properties and binding interactions .

- Heterocyclic Diversity : Z14’s pyrimidine-benzothiazole core versus the target’s thiophene-pyrazole system highlights trade-offs between aromatic stacking and solubility .

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s logP is estimated to be ~2.5 (moderate), favoring better absorption than 4k (logP >4 due to tert-butyl groups) but lower than Z14 (~3.0 with methylsulfanyl) .

- Solubility : The ethyl spacer and absence of polar groups (e.g., sulfonamide in 4k) may reduce aqueous solubility compared to 2w, which has a naphthalenesulfonyl group .

- Hydrogen Bonding: The carboxamide group in the target compound supports hydrogen bonding, similar to 4k and 2w, but with fewer donor/acceptor sites than Z14’s benzothiazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.